6-ethoxy-1H-indazol-5-amine
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Overview
Description
6-Ethoxy-1H-indazol-5-amine is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and are used in various medicinal applications, including anticancer, anti-inflammatory, and antibacterial agents .
Preparation Methods
The synthesis of 6-ethoxy-1H-indazol-5-amine can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant . Industrial production methods often employ optimized synthetic schemes to ensure high yields and minimal byproducts.
Chemical Reactions Analysis
6-Ethoxy-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
6-Ethoxy-1H-indazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antibacterial properties.
Medicine: It serves as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-ethoxy-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit enzymes such as phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The compound’s effects are mediated through its binding to these molecular targets, leading to the modulation of various biological pathways.
Comparison with Similar Compounds
6-Ethoxy-1H-indazol-5-amine can be compared with other indazole derivatives, such as:
1H-indazole: A more thermodynamically stable tautomer of indazole.
2H-indazole: Another tautomer with distinct chemical properties.
6-Methoxy-1H-indazol-5-amine: A similar compound with a methoxy group instead of an ethoxy group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-ethoxy-1H-indazol-5-amine |
InChI |
InChI=1S/C9H11N3O/c1-2-13-9-4-8-6(3-7(9)10)5-11-12-8/h3-5H,2,10H2,1H3,(H,11,12) |
InChI Key |
PFSOVJWWSZCNGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C=NNC2=C1)N |
Origin of Product |
United States |
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